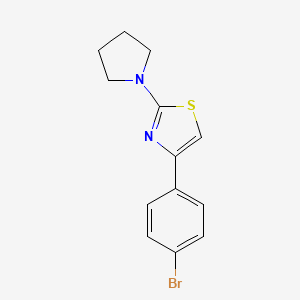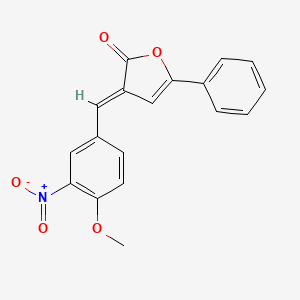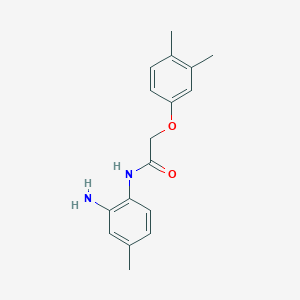
4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole, also known as BPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPT is a thiazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole exerts its effects through various mechanisms, including the inhibition of NF-κB and the activation of AMPK. NF-κB is a transcription factor that plays a crucial role in inflammation and cancer. 4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole inhibits the activation of NF-κB, thereby reducing inflammation and inhibiting tumor growth. AMPK is a cellular energy sensor that regulates glucose and lipid metabolism. 4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole activates AMPK, thereby improving glucose and lipid metabolism and reducing insulin resistance.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis, the inhibition of angiogenesis, and the improvement of glucose and lipid metabolism. 4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole has also been shown to exhibit neuroprotective effects and to enhance cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, 4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole also has some limitations, including its instability in aqueous solutions and its potential for oxidation.
Zukünftige Richtungen
There are several future directions for the research on 4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole, including the development of novel synthetic methods, the identification of new biological targets, and the evaluation of its potential applications in various fields. 4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans.
Conclusion:
In conclusion, 4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail. 4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans.
Synthesemethoden
4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole can be synthesized through various methods, including the reaction of 4-bromoaniline and thiosemicarbazide in the presence of acetic acid and zinc chloride, or the reaction of 4-bromoacetophenone and thiosemicarbazide in the presence of sodium hydroxide. The reaction yields 4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole as a yellowish-brown powder with a melting point of 172-174°C.
Wissenschaftliche Forschungsanwendungen
4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. In agriculture, 4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole has been used as a fungicide and insecticide. In material science, 4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole has been used as a building block for the synthesis of organic semiconductors.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-2-pyrrolidin-1-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2S/c14-11-5-3-10(4-6-11)12-9-17-13(15-12)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRARKVLHMVETPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-(pyrrolidin-1-yl)-1,3-thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-bromo-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5857658.png)
![4-{[(4-chlorophenyl)thio]acetyl}morpholine](/img/structure/B5857662.png)





![3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5857708.png)


